2-(3,4-dimethoxyphenyl)-4-(3-(trifluoromethyl)benzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
Description
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Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1,1-dioxo-4-[[3-(trifluoromethyl)phenyl]methyl]-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F3N2O5S/c1-32-19-11-10-17(13-20(19)33-2)28-22(29)27(18-8-3-4-9-21(18)34(28,30)31)14-15-6-5-7-16(12-15)23(24,25)26/h3-13H,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTMJRZYYMSIKTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)C(F)(F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F3N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3,4-dimethoxyphenyl)-4-(3-(trifluoromethyl)benzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide , often referred to as Compound A , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity based on available research findings and case studies.
Chemical Structure and Properties
- Molecular Formula : C20H20F3N3O4S
- CAS Number : 337921-45-6
- Molecular Weight : 395.37 g/mol
The compound features a benzo-thiadiazine core with substituents that enhance its lipophilicity and biological interaction potential.
The biological activity of Compound A is attributed to its structural components:
- Dimethoxyphenyl Group : This moiety may facilitate interactions through hydrogen bonding and π-π stacking with biological macromolecules.
- Trifluoromethyl Group : Enhances lipophilicity, allowing better membrane permeability and interaction with intracellular targets.
Anticancer Activity
Recent studies have indicated that Compound A exhibits significant anticancer properties. In vitro assays demonstrated:
- Cell Proliferation Inhibition : The compound effectively inhibited the growth of various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells.
- Mechanism : It induces apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.
Anti-inflammatory Effects
Compound A has shown promising anti-inflammatory effects in preclinical models:
- Cytokine Inhibition : It significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
- Animal Models : In vivo studies using carrageenan-induced paw edema in rats demonstrated a marked reduction in inflammation compared to control groups.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Broad Spectrum Activity : Exhibited activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
- Mechanism : Likely involves disruption of bacterial cell membranes due to its lipophilic nature.
Case Studies
-
Study on Anticancer Properties :
- Researchers conducted a series of experiments using various concentrations of Compound A on cancer cell lines.
- Results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting high potency compared to standard chemotherapeutics.
-
Inflammation Model Study :
- In a controlled animal study, Compound A was administered to evaluate its anti-inflammatory effects.
- The results showed a significant reduction in paw swelling and histological examination revealed decreased infiltration of inflammatory cells.
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
